molecular formula C21H18BrClN2OS B3299471 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-90-8

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3299471
CAS No.: 899910-90-8
M. Wt: 461.8 g/mol
InChI Key: AMKFYUXQAZMNEL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with a suitable diazaspiro compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • 3-(4-Bromophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • 3-(4-Bromophenyl)-1-(4-nitrobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKFYUXQAZMNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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